molecular formula C16H17ClN2O5S B3456305 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide

2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B3456305
M. Wt: 384.8 g/mol
InChI Key: SLIJNYQMZVFGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. CCR3 is a G protein-coupled receptor that is involved in the recruitment of eosinophils, basophils, and T helper type 2 (Th2) cells to sites of inflammation. TAK-220 has been shown to have potential therapeutic applications in the treatment of allergic diseases, such as asthma and allergic rhinitis, as well as in the treatment of certain types of cancer.

Mechanism of Action

2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide exerts its effects by binding to and blocking the activity of CCR3. CCR3 is expressed on the surface of eosinophils, basophils, and Th2 cells, and is involved in their recruitment to sites of inflammation. By blocking CCR3, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide reduces the recruitment of these cells to sites of inflammation, thereby reducing inflammation and improving symptoms.
Biochemical and Physiological Effects:
In preclinical models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, as well as to reduce the production of pro-inflammatory cytokines. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for CCR3, which allows for targeted inhibition of this receptor without affecting other chemokine receptors. However, one limitation of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency, which may limit its effectiveness in some applications.

Future Directions

For research on 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide include the development of more potent analogs, as well as the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the long-term effects of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide on immune function and to assess its safety in humans.

Scientific Research Applications

2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of allergic diseases, such as asthma and allergic rhinitis. In these models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, thereby reducing inflammation and improving symptoms. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have potential therapeutic applications in the treatment of certain types of cancer, such as multiple myeloma and acute myeloid leukemia, by inhibiting the migration and invasion of cancer cells.

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h1-4,7,10H,5-6,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIJNYQMZVFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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